1-Chloro-5-nitroisoquinoline
Overview
Description
1-Chloro-5-nitroisoquinoline is an organic compound with the molecular formula C9H5ClN2O2. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the first position and a nitro group at the fifth position of the isoquinoline ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Scientific Research Applications
1-Chloro-5-nitroisoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Chloro-5-nitroisoquinoline is the RAF1 kinase . RAF1 kinase is a cytosolic protein kinase that plays a crucial role in the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .
Mode of Action
This compound interacts with RAF1 kinase, inhibiting its activity . This inhibition disrupts the sequential signaling cascade of the RAS/RAF/MEK/ERK pathway, leading to changes in cell survival, growth, and proliferation .
Biochemical Pathways
The compound primarily affects the RAS/RAF/MEK/ERK pathway . This pathway is a well-known cell signaling network that is essential for cell survival, growth, and proliferation . By inhibiting RAF1 kinase, this compound disrupts this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties may enhance the bioavailability of this compound.
Result of Action
The inhibition of RAF1 kinase by this compound can lead to antiproliferative activity against certain types of cancer cells, such as melanoma cells . This is due to the disruption of the RAS/RAF/MEK/ERK pathway, which is essential for the survival, growth, and proliferation of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as the presence of other drugs, the patient’s health status, and genetic variations can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Chloro-5-nitroisoquinoline are not well-studied. As an isoquinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-nitroisoquinoline can be synthesized through the nitration of 1-chloroisoquinoline. The nitration process involves the use of a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the fifth position of the isoquinoline ring .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-nitroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the first position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-5-nitroisoquinoline or 1-thio-5-nitroisoquinoline.
Reduction: 1-Chloro-5-aminoisoquinoline.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Comparison with Similar Compounds
1-Chloroisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline:
1-Bromo-5-nitroisoquinoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 1-Chloro-5-nitroisoquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups make it a valuable intermediate in the preparation of various complex molecules.
Properties
IUPAC Name |
1-chloro-5-nitroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-7-2-1-3-8(12(13)14)6(7)4-5-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMIIJPKPFSMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332700 | |
Record name | 1-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-97-5 | |
Record name | 1-Chloro-5-nitroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-chloro-5-nitroisoquinoline described in the research?
A1: The research focuses on using this compound as a precursor for synthesizing novel acyl transfer catalysts containing isoquinoline. [] The study highlights the synthesis of these catalysts, but it doesn't delve into their specific applications or target reactions.
Q2: What spectroscopic techniques were used to characterize the newly synthesized compounds, including this compound?
A2: The researchers employed Nuclear Magnetic Resonance (1H NMR), Infrared Spectrometry (IR), and Mass Spectrometry (MS) to confirm the identity and structure of the final synthesized acyl transfer catalysts and the intermediate compound, this compound. []
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